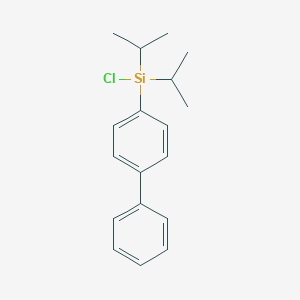
Chloro-(4-phenylphenyl)-di(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chloro-(4-phenylphenyl)-di(propan-2-yl)silane is a useful research compound. Its molecular formula is C18H23ClSi and its molecular weight is 302.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chloro-(4-phenylphenyl)-di(propan-2-yl)silane is a silane compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
Molecular Formula: C18H22ClSi
Molecular Weight: 302.91 g/mol
This compound features a silane group attached to two isopropyl groups and a biphenyl moiety, which is significant for its interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The proposed mechanisms include:
- Hydrophobic Interactions: The biphenyl structure enhances hydrophobic interactions with cellular membranes.
- Electrophilic Properties: The presence of the chlorine atom may facilitate nucleophilic attack by biological molecules, leading to potential modifications of proteins or nucleic acids.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains showed the following minimum inhibitory concentrations (MIC):
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated in human cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate that the compound has significant cytotoxic effects on various cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies
Case Study 1: Antibacterial Activity
In a controlled laboratory setting, this compound was tested against biofilm-forming bacteria. The results demonstrated a reduction in biofilm formation by up to 70% at concentrations of 32 µg/mL, highlighting its potential utility in preventing infections associated with medical devices.
Case Study 2: Anticancer Efficacy
A recent in vivo study using xenograft models showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The tumors were assessed using caliper measurements and histological analysis post-treatment, confirming the compound's efficacy.
Properties
IUPAC Name |
chloro-(4-phenylphenyl)-di(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClSi/c1-14(2)20(19,15(3)4)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDGQTFEGJDSMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(C(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














